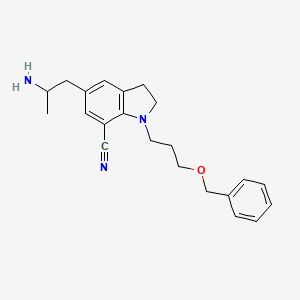
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its large, conjugated system of alternating single and double bonds, which imparts unique electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinones, while reduction can produce dihydroanthracenes.
Aplicaciones Científicas De Investigación
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Research is ongoing to explore its potential interactions with biological macromolecules.
Medicine: The compound’s photophysical properties are being investigated for potential use in photodynamic therapy.
Industry: It is studied for its applications in organic electronics, such as OLEDs and OPVs, due to its excellent charge transport properties.
Mecanismo De Acción
The mechanism by which 10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transport and light absorption/emission. In organic electronics, the compound can act as a charge carrier, facilitating the movement of electrons or holes through the material. In photodynamic therapy, the compound can generate reactive oxygen species upon light irradiation, leading to the destruction of targeted cells.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
9,10-Diphenylanthracene: Similar structure but with phenyl groups at the 9 and 10 positions.
Tetracene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene is unique due to the presence of tert-butylphenyl groups, which enhance its solubility and stability. This makes it particularly suitable for applications in organic electronics, where solubility and stability are crucial for device performance.
Propiedades
Número CAS |
172285-77-7 |
|---|---|
Fórmula molecular |
C48H42 |
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
9-(4-tert-butylphenyl)-10-[10-(4-tert-butylphenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C48H42/c1-47(2,3)33-27-23-31(24-28-33)43-35-15-7-11-19-39(35)45(40-20-12-8-16-36(40)43)46-41-21-13-9-17-37(41)44(38-18-10-14-22-42(38)46)32-25-29-34(30-26-32)48(4,5)6/h7-30H,1-6H3 |
Clave InChI |
SEQKVAFFCPTPOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=C(C=C8)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)










